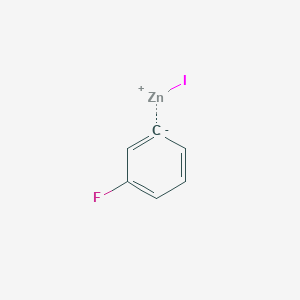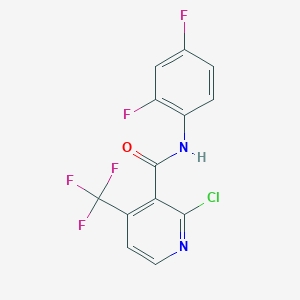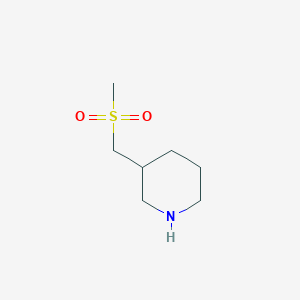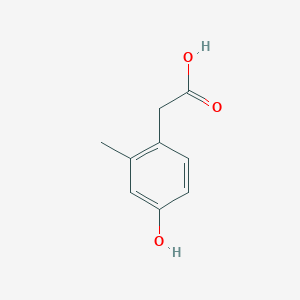
(3-Fluorophenyl)(iodo)ZINC
概要
説明
(3-Fluorophenyl)(iodo)ZINC, also known as 3-Fluorophenylzinc iodide, is an organozinc compound with the molecular formula FC6H4ZnI. This compound is widely used as a cross-coupling reagent in organic synthesis, facilitating the formation of carbon-carbon bonds. It plays a significant role in the synthesis of complex organic molecules, including pharmaceuticals targeting various diseases such as cancer, infectious diseases, and neurological disorders.
作用機序
Target of Action
Fluorobenzene;iodozinc(1+) is an organometallic compound
Biochemical Pathways
Fluorobenzene, a component of the compound, is involved in enzymatic defluorination reactions. These reactions are part of a biochemical pathway that transforms fluorobenzene into 3-fluoro-cis,cis-muconate . This transformation involves a cascade of reactions catalyzed by three enzymes: fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase .
Pharmacokinetics
For instance, fluoroquinolones, a class of fluorinated drugs, are known to have excellent bioavailability and longer serum half-lives compared to non-fluorinated counterparts . They also have the ability to concentrate in specific tissues and fluids at levels exceeding serum-drug concentrations .
Result of Action
The orientational dependence of ionization yields is primarily determined by the nodal surface structure of the molecular orbitals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluorobenzene;iodozinc(1+). . This persistence in the environment could potentially influence the compound’s action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(iodo)ZINC typically involves the reaction of 3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
3-Fluoroiodobenzene+Zinc→3-Fluorophenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反応の分析
Types of Reactions
(3-Fluorophenyl)(iodo)ZINC undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-iodide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Negishi Coupling: This reaction uses nickel or palladium catalysts and organohalides to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(3-Fluorophenyl)(iodo)ZINC has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It is used in the synthesis of biologically active compounds for research purposes.
Medicine: It plays a role in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of fine chemicals and materials
類似化合物との比較
Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the fluorine substituent.
(4-Fluorophenyl)(iodo)ZINC: Similar but with the fluorine substituent at the para position.
(2-Fluorophenyl)(iodo)ZINC: Similar but with the fluorine substituent at the ortho position.
Uniqueness
(3-Fluorophenyl)(iodo)ZINC is unique due to the position of the fluorine substituent at the meta position, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This positional isomerism can lead to different electronic and steric effects, making this compound a valuable reagent in organic synthesis.
特性
IUPAC Name |
fluorobenzene;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRVGYUTTUSSHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B3041427.png)
![prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B3041428.png)









![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)
